Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ca2+ channel sensitizer. Selective PDE3 inhibitor. Inhibits platelet aggregation. Shows antithrombotic, antihypertensive, potent inotropic and vasodilatory effects in vivo. Orally active. Pimobendan is an inhibitor of phosphodiesterase 3 (PDE3; IC50 = 0.32 μM for guinea pig cardiac enzyme) that is selective for PDE3 over PDE1, PDE2, and PDE4 (IC50s = >30 μM). It is also a calcium sensitizer, decreasing the concentration of calcium required for half-maximal contractile force in isolated, skinned porcine ventricular fibers. Pimobendan increases the force of contraction in electrically-stimulated isolated guinea pig papillary muscles with an EC50 value of 6 μM, indicating positive inotropic effects. It increases survival time in dogs with congestive heart failure due to myxomatous mitral valve disease when administered in combination with angiotensin-converting enzyme inhibitors and furosemide. Formulations containing pimobendan have been used in the treatment of heart failure in dogs. Pimobendan is a cardiotonic agent. The study of the cardiotonic mechanism of Pimobendan using ventricular muscles from rabbits and guinea pigs suggests that Pimobendan acts by inhibiting phosphodiesterase III and potassium channel. The potent venodilating action of Pimobendan makes it a suitable treatment option for patients with congestive heart failure (CHF) as it also improves systemic vasoconstriction. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Pimobendan is a veterinary medication. Pimobendan is both a calcium sensitizer and a selective inhibitor of phosphodiesterase III (PDE3) with positive inotropic and vasodilator effects. Pimobendan is used in the management of heart failure in dogs, most commonly caused by myxomatous mitral valve disease (also previously known as endocardiosis), or dilated cardiomyopathy. Research has shown that pimobendan increases survival time and improves quality of life in canine patients with congestive heart failure secondary to mitral valve disease when compared with benazepril, an angiotensin-converting-enzyme (ACE) inhibitor.
Pimobendan is a pyridazinone and a member of benzimidazoles. It has a role as a cardiotonic drug, a vasodilator agent and an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor.
Pimozide is a dopamine receptor antagonist (Kis = 2.4, 0.3, and 1.8 nM for D2, D3, and D4 receptors, respectively). It also binds to eight additional receptors (Kds = 25-3,100 nM for the human receptors) and inhibits the voltage-gated sodium channel Nav1.2 and the voltage-gated potassium channel Kv11.1 (IC50s = 42 and 340 nM, respectively). Pimozide (0.5, 1, and 2 mg/kg) decreases the number of licks and reduces fluid intake of a sweetened solution in rats. It decreases the number of threats and attacks and increases immobility time in the neutral arena aggression test, indicating increased passiveness, in male mice when administered at a dose of 0.75 mg/kg for 10 days. Formulations containing pimozide have been used in the treatment of Tourette syndrome. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Pimozide is a diphenylbutylpiperidine derivative and a dopamine antagonist with antipsychotic property. Pimozide selectively inhibits type 2 dopaminergic receptors in the central nervous system (CNS), thereby decreasing dopamine neurotransmission and reducing the occurrence of motor and vocal tics and delusions of parasitosis. In addition, this agent antagonizes alpha-adrenergic and 5-HT2 receptors. Pimozide is a conventional antipsychotic used largely in the therapy of Tourette syndrome. Pimozide therapy has not been associated with serum aminotransferase elevations nor with cases of clinically apparent acute liver injury. Pimozide, also known as orap or halomonth, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Pimozide is a drug which is used for the suppression of motor and phonic tics in patients with tourette's disorder who have failed to respond satisfactorily to standard treatment. Pimozide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Pimozide has been detected in multiple biofluids, such as urine and blood. Within the cell, pimozide is primarily located in the membrane (predicted from logP). Pimozide is a potentially toxic compound.
Hypoxic cells are low oxygen cells that when present in tumors are radioresistant and chemoresistant. Pimonidazole is a small molecule radiosensitizer that has proven to be an effective and nontoxic hypoxia marker for human squamous cell carcinomas of the cervix, head, and neck. This immunochemical hypoxia marker has been widely used in experimental and clinical studies due to its chemical stability, water solubility, and wide tissue distribution. It is generally administered in aqueous solution by injection. Pimonidazole is a 2-nitroimidazole with hypoxic selectivity and potential radiosensitizing activities. Pimonidazole is reduced in hypoxic environments such as those found in tumors. In hypoxic cells, reduced pimonidazole binds to thiol-containing proteins. The resulting complexes accumulate in hypoxic tumors, thereby depleting radioprotective thiol compounds and sensitizing tumor cells to be more susceptible for radiation treatment. Pimonidazole is under investigation for the diagnostic of Prostate Cancer and Head and Neck Cancer.
Pimodivir, also known as VX-787, JNJ-872, is a novel inhibitor of influenza virus replication that blocks the PB2 cap-snatching activity of the influenza viral polymerase complex. VX-787 binds the cap-binding domain of the PB2 subunit with a KD (dissociation constant) of 24 nM as determined by isothermal titration calorimetry (ITC). The cell-based EC50 (the concentration of compound that ensures 50% cell viability of an uninfected control) for VX-787 is 1.6 nM in a cytopathic effect (CPE) assay, with a similar EC50 in a viral RNA replication assay. VX-787 is active against a diverse panel of influenza A virus strains, including H1N1pdm09 and H5N1 strains, as well as strains with reduced susceptibility to neuraminidase inhibitors (NAIs).
Pimprinine is an alkaloid originally isolated from Streptomyces that has diverse biological activities, including anticonvulsant, antiplatelet, and antimicrobial properties. It inhibits deamination of serotonin (5-HT;) by monoamine oxidase (MAO; IC50 = 48 μM). Pimprinine (80 mg/kg) increases the minimum and maximum electroshock seizure thresholds in mice. In a mouse model of tremorine-induced tremors, it increases the latency to tremor onset, as well as reduces the intensity and duration of tremors and the analgesic activity of tremorine when administered at a dose of 80 mg/kg. Pimprinine inhibits aggregation of rabbit platelets induced by arachidonic acid or collagen (IC50s = 3 and 25 μg/ml, respectively) and arachidonic acid-induced thromboxane A2 (TXA2) synthesis in rabbit platelets in vitro (IC50 = 6 μg/ml). It also inhibits the growth of M. tuberculosis, P. varioti, C. albicans, and S. lutea in vitro (MICs = 25, 1, 1.5, and 2.5 μg/ml, respectively). Pimprinine is an indole alkaloid produced by many species of Streptomyces. Pimprinine is a potent inhibitor of monoamine oxidase and has shown antiepileptic effects. More recently, pimprinine showed promising anticonvulsant activity in electric seizure threshold tests in mice, comparable to phenyl hydantoin. Pimprinine also inhibited tremorine-induced tremors and analgesia in mice. Pimprinine is an alkaloid. It is a potent inhibitor of MAO (monoamine oxidase). More recently, pimprinine showed promising anticonvulsant activity in electric seizure threshold.